molecular formula C10H17NO3 B3000735 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid CAS No. 1559148-12-7

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B3000735
CAS No.: 1559148-12-7
M. Wt: 199.25
InChI Key: JTNPODXSHIFYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-methylmorpholine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with 2-methylmorpholine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the carboxylic acid group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .

Comparison with Similar Compounds

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Morpholine derivatives: Compounds with the morpholine ring structure, such as 2-methylmorpholine, exhibit different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its combined cyclobutane and morpholine structures, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(2-methylmorpholin-4-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-6-11(4-5-14-7)9-3-2-8(9)10(12)13/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNPODXSHIFYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.